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Compound of Interest

Compound Name: 3-Methoxycyclopentene

Cat. No.: B1345697 Get Quote

An In-depth Technical Guide to 3-Methoxycyclopentene: Properties, Synthesis, and

Applications

Abstract
3-Methoxycyclopentene is a cyclic enol ether that serves as a pivotal building block in modern

organic synthesis. Its unique structural features, combining a reactive alkene with an allylic

methoxy group, offer a versatile platform for constructing complex molecular architectures. This

guide provides a comprehensive overview of 3-methoxycyclopentene, detailing its chemical

identity, physicochemical properties, synthesis, and characteristic reactivity. We will explore its

applications as a synthetic intermediate, particularly in the development of novel catalytic

methods and the synthesis of pharmaceutical compounds. This document is intended for

researchers, chemists, and drug development professionals seeking to leverage the synthetic

potential of this valuable compound.

Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of safe and reproducible research.

3-Methoxycyclopentene is known by several names and is registered under a unique CAS

number for unambiguous identification in databases and regulatory documents.

IUPAC Name: 3-methoxycyclopentene[1][2]

Synonyms:
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3-Methoxy-1-cyclopentene[1][3]

3-Methoxycyclopent-1-ene[1]

2-Cyclopenten-1-yl methyl ether[1][4]

Cyclopentene, 3-methoxy-[1][4]

Methyl(2-cyclopentenyl) ether[3]

Key Identifiers:

Identifier Value Source

CAS Number 39819-74-4 [1][2][4]

Molecular Formula C₆H₁₀O [1][4]

Molecular Weight 98.14 g/mol [1][2]

InChI Key
PUNAFIBTAHETMN-

UHFFFAOYSA-N
[1][2]

Canonical SMILES COC1CCC=C1 [1][3]

Physicochemical Properties
The physical properties of 3-methoxycyclopentene dictate its handling, storage, and reaction

conditions. As a low-viscosity liquid with a low flash point, appropriate safety measures are

critical.
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Property Value Source

Appearance Liquid N/A

Boiling Point 109.2 °C at 760 mmHg [4]

Density 0.9 g/cm³ [4]

Flash Point 9 °C [4]

Refractive Index 1.451 [4]

Vapor Pressure 29.4 mmHg at 25 °C [4]

Synthesis and Manufacturing
The synthesis of 3-methoxycyclopentene is most commonly achieved through the

methylation of its corresponding alcohol, cyclopent-2-en-1-ol. This straightforward Williamson

ether synthesis provides a reliable route to the target compound. Furthermore, this pathway

allows for the preparation of enantiomerically pure 3-methoxycyclopentene if an optically

active alcohol is used as the starting material, which is of significant interest in asymmetric

synthesis.[5]
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Reagents

Process

Cyclopent-2-en-1-ol

Deprotonation to form Alkoxide

Strong Base (e.g., NaH) Methylating Agent (e.g., CH₃I)

SN2 Attack by Alkoxide

Aqueous Workup & Extraction

Distillation

3-Methoxycyclopentene

Click to download full resolution via product page

Caption: Synthetic workflow for 3-methoxycyclopentene.

Experimental Protocol: Synthesis of (S)-3-
Methoxycyclopentene
This protocol is adapted from established methods for the methylation of allylic alcohols.[5] The

use of (S)-cyclopent-2-en-1-ol as a starting material yields the corresponding (S)-ether.

Materials:
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(S)-cyclopent-2-en-1-ol

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck

round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser is

charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexane

to remove mineral oil and then suspended in anhydrous THF.

Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of (S)-cyclopent-2-

en-1-ol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30

minutes.

Alkoxide Formation: The reaction mixture is allowed to warm to room temperature and stirred

for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of

the sodium alkoxide.

Methylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added

dropwise. The reaction is then stirred at room temperature overnight.

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated

aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and

extracted three times with diethyl ether.

Purification: The combined organic layers are washed with brine, dried over anhydrous

MgSO₄, filtered, and concentrated under reduced pressure.
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Final Product: The crude product is purified by fractional distillation to yield pure (S)-3-
methoxycyclopentene. The optical purity can be verified using chiral gas chromatography.

Trustworthiness: This protocol incorporates standard organic chemistry techniques. The

success of the reaction is validated through the purification step (distillation), which isolates the

product based on its boiling point, and confirmed by spectroscopic analysis (NMR, GC-MS)

and, if applicable, polarimetry to confirm enantiomeric purity.

Chemical Reactivity and Applications
3-Methoxycyclopentene is a valuable intermediate due to the distinct reactivity of its

functional groups. It serves as a precursor in transformations targeting the development of

novel catalytic processes and the synthesis of complex organic molecules and

pharmaceuticals.[2]

The primary sites of reactivity are:

The Alkene Double Bond: As a nucleophile, it readily undergoes electrophilic addition

reactions. The presence of the allylic methoxy group can influence the stereochemical

outcome of these additions.

The Allylic Position: The protons at the C5 position are allylic and can be involved in radical

reactions or deprotonation under strong basic conditions.

Electrophilic
Addition (e.g., H-X)

 π bond attack

Epoxidation
(e.g., m-CPBA)

 π bond attack

Radical
Substitution

 Allylic C-H

Click to download full resolution via product page

Caption: Key reaction pathways for 3-methoxycyclopentene.
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Key Reactions
Electrophilic Additions: The reaction of 3-methoxycyclopentene with electrophiles like

halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) proceeds via a carbocation intermediate.

The stability of this intermediate dictates the regioselectivity of the addition, following

Markovnikov's rule.[2]

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-

CPBA), yields a mixture of cis- and trans-3-methoxycyclopentene oxide. The

stereochemical outcome of this reaction can be influenced by the solvent and temperature,

reflecting a balance between steric hindrance and electronic effects from the allylic methoxy

group. These epoxides are valuable intermediates themselves, as they can be opened by

nucleophiles to form trans-substituted cyclopentane derivatives with high stereocontrol.[2]

Safety and Handling
Proper handling of 3-methoxycyclopentene is essential due to its flammability and potential

health hazards.

GHS Hazard Classification:

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][6]

Primary Hazards: Classified as an irritant.[1]

Precautionary Statements:

P264: Wash hands and any exposed skin thoroughly after handling.[7]

P270: Do not eat, drink or smoke when using this product.[7]

P301 + P317: IF SWALLOWED: Get medical help.[1]

P330: Rinse mouth.[1]

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage:
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Use in a well-ventilated area, preferably in a chemical fume hood.[7]

Avoid breathing vapors.

Keep away from heat, sparks, open flames, and hot surfaces. The flash point is very low (9

°C).[4]

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion
3-Methoxycyclopentene is a synthetically useful and versatile chemical intermediate. Its well-

defined reactivity, coupled with the potential for stereocontrol, makes it an attractive building

block for chemists in academic and industrial research. A thorough understanding of its

properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for

unlocking its full potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1345697#3-methoxycyclopentene-iupac-name-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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